molecular formula C10H16N2O2 B3748683 1-cyclohexyl-3-methylimidazolidine-2,4-dione

1-cyclohexyl-3-methylimidazolidine-2,4-dione

Cat. No.: B3748683
M. Wt: 196.25 g/mol
InChI Key: KKRHFSGBFULTCD-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-methylimidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes a cyclohexyl group and a methyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-3-methylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for higher yields and efficiency. The use of automated systems and advanced catalysts can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazolidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazolidine-2,4-dione: Similar in structure but lacks the cyclohexyl group.

    Thiazolidine-2,4-dione: Contains a sulfur atom in place of the nitrogen in the imidazolidine ring.

    Pyrrolidine-2,3-dione: A related compound with a different ring structure.

Uniqueness

1-cyclohexyl-3-methylimidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1-cyclohexyl-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHFSGBFULTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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